Methyl 2-(4-aminopiperidin-1-yl)acetate
Overview
Description
Methyl 2-(4-aminopiperidin-1-yl)acetate is a useful research compound. Its molecular formula is C8H18Cl2N2O2 and its molecular weight is 245.14 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(4-aminopiperidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative featuring a piperidine ring. The presence of the amino group at the 4-position of the piperidine enhances its interaction with various biological targets. Its molecular formula is , and it possesses a molecular weight of approximately 184.24 g/mol.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and insulin signaling pathways. DPP-IV inhibitors enhance the levels of incretin hormones, leading to improved glycemic control in diabetic models .
Biological Activities
1. DPP-IV Inhibition:
this compound has been studied for its potential as a DPP-IV inhibitor. DPP-IV inhibitors are used in the treatment of type 2 diabetes by preventing the degradation of incretin hormones, which stimulate insulin secretion and inhibit glucagon release .
2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives containing piperidine structures exhibit activity against various bacterial strains, indicating potential applications in treating infections.
3. Antiviral Activity:
Research into related compounds has shown promise in antiviral applications, suggesting that this compound may also possess similar properties.
Case Studies and Experimental Data
A series of experiments have been conducted to assess the biological activity of this compound and related compounds:
Properties
IUPAC Name |
methyl 2-(4-aminopiperidin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)6-10-4-2-7(9)3-5-10/h7H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPROYBAZSZKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295530 | |
Record name | Methyl 4-amino-1-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90152-50-4 | |
Record name | Methyl 4-amino-1-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90152-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-1-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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